BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Discovery
and Chemical Structure of Sar405

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sar405

Cat. No.: B15604722

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery, chemical
properties, and mechanism of action of Sar405, a first-in-class, potent, and selective inhibitor of
the class Il phosphoinositide 3-kinase (PI3K), Vps34.

Discovery of Sar405

The discovery of Sar405 stemmed from a dedicated search for inhibitors of autophagy, a
cellular self-digestion process implicated in various diseases, including cancer.[1][2]
Researchers initiated a high-throughput screening (HTS) of a large compound library to identify
molecules that could block autophagy.[2] This screening led to the identification of a series of
compounds with activity against the lipid kinase Vps34 (PIK3C3), a critical component in the
initiation of autophagosome formation.[2]

Following the initial hits, a process of chemical optimization was undertaken to improve
potency, selectivity, and drug-like properties. This lead optimization effort culminated in the
development of Sar405, a low molecular mass kinase inhibitor characterized by its high
potency and remarkable selectivity for Vps34 over other lipid and protein kinases.[1][3]
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Caption: Workflow illustrating the discovery process of Sar405.

Chemical Structure and Properties

Sar405 is a small molecule that is ATP-competitive.[4] Its unique structure allows it to bind with
high affinity and specificity to the ATP-binding cleft of human Vps34.[5] Structural analysis
reveals that Sar405 engages with features within the Vps34 binding site that are not conserved
in class | and Il PI3Ks or the related mTOR kinase, which accounts for its exquisite selectivity.

[2]
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Chemical Identifiers

Property

Value

Formal Name

(8S)-9-[(5-chloro-3-pyridinyl)ymethyl]-6,7,8,9-
tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-
(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-

one[6]

CAS Number

1523406-39-4[4][5]

Molecular Formula

C19H21CIF3Ns02[5][6]

Formula Weight

443.85 g/mol [5][7]

SMILES

C[C@H]1N(C(N=C2N3CC--INVALID-LINK--
N2CC4=CN=CC(Cl)=C4)=CC3=0)CCOCL1[6]

InChl

INChl=1S/C19H21CIF3N502/c1-12-11-30-5-4-
26(12)16-7-17(29)27-3-2-
15(19(21,22)23)28(18(27)25-16)10-13-6-
14(20)9-24-8-13/h6-9,12,15H,2-5,10-
11H2,1H3/t12-,15+/m1/s1[8]

InChlKey

SPDQRCUBFSRAFI-DOMZBBRYSA-NI[8]

hvsicochemical .

Property Value
Appearance Off-white powder[8]
Purity =>98%]6]
Soluble in DMSO (=22.19 mg/mL), Ethanol
Solubility (232.25 mg/mL with sonication). Insoluble in
water.[5]
Storage Store at -20°CJ[5]

Mechanism of Action and Signaling Pathway

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.caymanchem.com/product/16979/sar405
https://www.medchemexpress.com/SAR405.html
https://www.apexbt.com/sar405.html
https://www.apexbt.com/sar405.html
https://www.caymanchem.com/product/16979/sar405
https://www.apexbt.com/sar405.html
https://www.selleckchem.com/products/sar405.html
https://www.caymanchem.com/product/16979/sar405
https://www.sigmaaldrich.com/US/en/product/mm/533063
https://www.sigmaaldrich.com/US/en/product/mm/533063
https://www.sigmaaldrich.com/US/en/product/mm/533063
https://www.caymanchem.com/product/16979/sar405
https://www.apexbt.com/sar405.html
https://www.apexbt.com/sar405.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sard05 is a first-in-class, selective, and ATP-competitive inhibitor of the Vps34 kinase.[4][7]
Vps34 is the sole class lll PISK and is essential for the initiation of autophagy. It forms a
complex with Beclin 1 and other proteins to produce phosphatidylinositol 3-phosphate (PI3P)
on cellular membranes.[9] This PI3P serves as a docking site for effector proteins that drive the
formation of the autophagosome, a double-membraned vesicle that engulfs cellular
components destined for degradation.

By inhibiting Vps34, Sar405 blocks the synthesis of PI3P.[9] This disruption prevents the
formation of autophagosomes, thereby inhibiting the autophagy process.[1][2] This inhibition
occurs both under basal conditions and when autophagy is induced by stimuli such as
starvation or the inhibition of mMTOR (mechanistic target of rapamycin), a key negative regulator
of autophagy.[1][3] Furthermore, inhibiting Vps34's catalytic activity with Sar405 disrupts
vesicle trafficking from late endosomes to lysosomes, impairing lysosomal function.[1][3][5]
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Autophagy Signaling Pathway & Sar405 Inhibition
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Caption: Sar405 inhibits Vps34, blocking a key step in autophagy.

Biochemical and Cellular Activity

Sar405 is characterized by its high potency against Vps34 and its strong activity in cellular
models of autophagy. It demonstrates a significant degree of selectivity, with no meaningful
activity against other PI3K isoforms or mTOR at concentrations where it potently inhibits
Vps34.[5][7]
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Parameter Value Assay/System

Phosphorylation of Ptdins by

Vps34 ICso (Biochemical) 1.0- 1.2 nM[4][7] ]
human recombinant Vps34
Binding Equilibrium Constant Biophysical binding assay with
9= 1.5 nM[1][7] P y- J Y
(KD) recombinant Vps34
] ] ) Dissociation rate constant
Residence Half-Life (t1/2) 3.8 min[7]
measurement
GFP-FYVE Hela cells (on-
Cellular Autophagy ICso 27 nM[1] o
target activity)
Autophagosome formation
Cellular Autophagy ICso 42 nM[4][10] R
(mTOR inhibition-induced)
GFP-LC3 puncta formation
Cellular Autophagy ICso 419 nM[4][10]

(starvation-induced)

Selectivity vs. Class I/ll PI3Ks

>10,000 nM[6][7] Kinase activity assays
& mTOR

Experimental Protocols

The characterization of Sar405 involved several key biochemical and cellular assays to
determine its potency, mechanism, and selectivity.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This assay visualizes and quantifies the formation of autophagosomes.

e Cell Culture: GFP-LC3 transfected HelLa or H1299 cells are cultured in standard growth
medium.[4]

 Induction of Autophagy: Autophagy is induced by either nutrient starvation (incubation in
Earle's Balanced Salt Solution - EBSS) for 2 hours or by treatment with an mTOR inhibitor
(e.g., 1 uM AZD8055) for 4 hours in fed conditions.[4][7]
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« Inhibitor Treatment: Cells are co-treated with varying concentrations of Sar405 or a DMSO
vehicle control during the autophagy induction period.

» Fixation and Staining: Following treatment, cells are fixed with 4% paraformaldehyde (PFA).
Nuclei are counterstained with a fluorescent dye such as Hoechst 33342.[7]

e Imaging and Analysis: Fluorescence is analyzed using an automated imaging cytometer.
Cells are scored as positive for autophagy when a threshold number of distinct green
fluorescent puncta (representing GFP-LC3 localized to autophagosomes) are detected per
cell (e.g., >4 spots/cell). The ICso is calculated based on the dose-dependent decrease in the
percentage of positive cells.[7]

GFP-LC3 Puncta Assay Workflow

Seed GFP-LC3

Transfected Cells

Induce Autophagy
(Starvation or mTORI)

Treat with Sar405
(Dose-response)

Fix and Stain Nuclei
(PFA, Hoechst)

Image Cytometry
& Quantification
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Caption: Experimental workflow for the GFP-LC3 autophagy assay.

LC3 Conversion Assay (Western Blot)

This biochemical method confirms autophagy inhibition by measuring the conversion of the
soluble form of LC3 (LC3-) to the lipidated, autophagosome-associated form (LC3-I11).

Cell Culture and Treatment: Wild-type HeLa or H1299 cells are treated as described above
to induce autophagy in the presence of varying concentrations of Sar405.

e Protein Extraction: Cells are lysed, and total protein is collected and quantified.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.

o Immunoblotting: The membrane is probed with a primary antibody specific for LC3. An
appropriate secondary antibody is used for detection.

e Analysis: The levels of LC3-I and LC3-Il are visualized. Treatment with Sar405 results in a
dose-dependent inhibition of the conversion of LC3-1to LC3-II.[4]

Therapeutic Potential and Conclusion

The development of Sar405 provided a unique pharmacological tool to investigate the biology
of Vps34 and autophagy.[5] Preclinical studies have shown that by inhibiting this pro-survival
pathway, Sar405 can synergize with other anticancer agents. Notably, combining Sar405 with
the FDA-approved mTOR inhibitor everolimus results in a significant synergistic reduction in
the proliferation of renal tumor cells in vitro.[1][11] This provides a strong rationale for the
therapeutic application of Vps34 inhibitors in oncology.[1][3]

In conclusion, Sar405 is a landmark compound in the study of autophagy. Its discovery through
systematic screening and optimization has yielded a highly potent and selective tool that has
been instrumental in elucidating the roles of Vps34 in vesicle trafficking and autophagy. Its
demonstrated synergy with mTOR inhibitors highlights the potential for targeting this
fundamental cellular process in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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